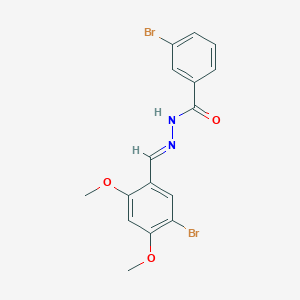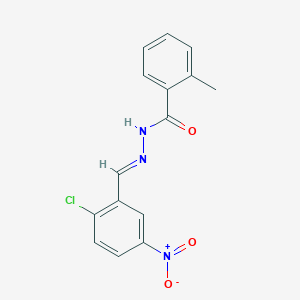![molecular formula C20H14F3NO2 B325726 N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325726.png)
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a biphenylcarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-(trifluoromethoxy)aniline with biphenyl-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of safer reagents and solvents, as well as recycling of by-products, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): An ionophore that disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane.
N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: Used in studying biological processes related to aging.
Uniqueness
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of a trifluoromethoxy group and a biphenylcarboxamide structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H14F3NO2 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
4-phenyl-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)26-18-12-10-17(11-13-18)24-19(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
InChI Key |
XFLDPQRGEATPRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


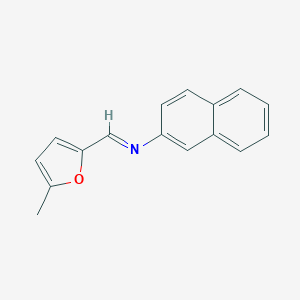
![N'-[1-(3-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325646.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325647.png)
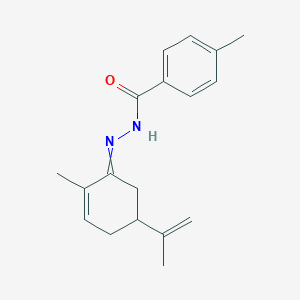
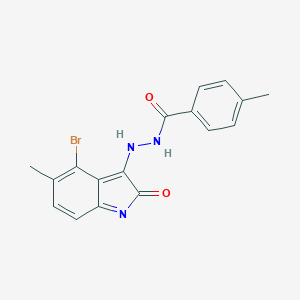
![N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-2-nitroaniline](/img/structure/B325651.png)
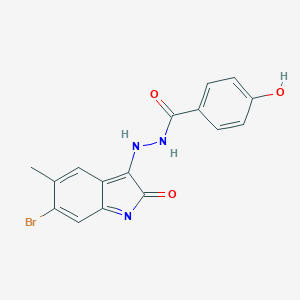
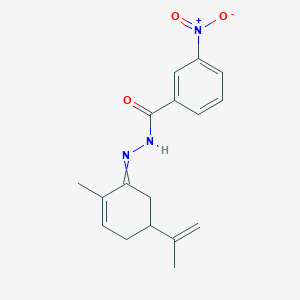
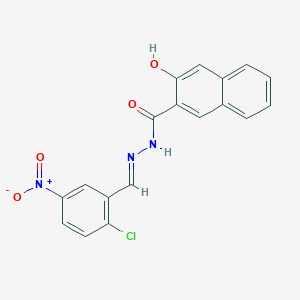
![4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325657.png)
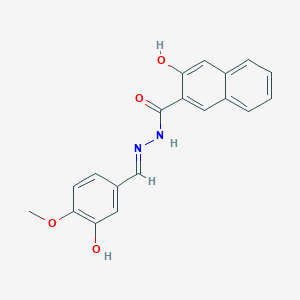
![1-(2-Nitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine](/img/structure/B325664.png)
